molecular formula C14H11N7O2 B2555575 (E)-3-(1H-imidazol-1-yl)-6-(2-(3-nitrobenzylidene)hydrazinyl)pyridazine CAS No. 380386-40-3

(E)-3-(1H-imidazol-1-yl)-6-(2-(3-nitrobenzylidene)hydrazinyl)pyridazine

Cat. No.: B2555575
CAS No.: 380386-40-3
M. Wt: 309.289
InChI Key: UPZLNZVGXQTOGW-CXUHLZMHSA-N
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Description

(E)-3-(1H-imidazol-1-yl)-6-(2-(3-nitrobenzylidene)hydrazinyl)pyridazine is a heterocyclic compound that contains both imidazole and pyridazine rings. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the imidazole ring imparts unique chemical properties, making it a valuable scaffold for drug development and other scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(1H-imidazol-1-yl)-6-(2-(3-nitrobenzylidene)hydrazinyl)pyridazine typically involves the following steps:

    Formation of the Pyridazine Core: The pyridazine ring can be synthesized through the condensation of appropriate dicarbonyl compounds with hydrazine derivatives.

    Introduction of the Imidazole Ring: The imidazole ring can be introduced via a nucleophilic substitution reaction, where an imidazole derivative reacts with a halogenated pyridazine intermediate.

    Formation of the Hydrazone Linkage: The final step involves the condensation of the pyridazine-imidazole intermediate with 3-nitrobenzaldehyde to form the hydrazone linkage, resulting in the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(1H-imidazol-1-yl)-6-(2-(3-nitrobenzylidene)hydrazinyl)pyridazine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.

    Reduction: The hydrazone linkage can be reduced to form corresponding hydrazine derivatives.

    Substitution: The imidazole ring can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of nitro to amine derivatives.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Introduction of various functional groups onto the imidazole ring.

Scientific Research Applications

(E)-3-(1H-imidazol-1-yl)-6-(2-(3-nitrobenzylidene)hydrazinyl)pyridazine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Medicine: Investigated for its potential as an antimicrobial, anticancer, or anti-inflammatory agent.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (E)-3-(1H-imidazol-1-yl)-6-(2-(3-nitrobenzylidene)hydrazinyl)pyridazine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The imidazole ring can coordinate with metal ions, influencing various biochemical pathways. The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that can interact with cellular components.

Comparison with Similar Compounds

Similar Compounds

    (E)-3-(1H-imidazol-1-yl)-6-(2-(3-nitrophenyl)hydrazinyl)pyridazine: Similar structure but lacks the benzylidene linkage.

    (E)-3-(1H-imidazol-1-yl)-6-(2-(3-aminobenzylidene)hydrazinyl)pyridazine: Contains an amino group instead of a nitro group.

Uniqueness

(E)-3-(1H-imidazol-1-yl)-6-(2-(3-nitrobenzylidene)hydrazinyl)pyridazine is unique due to the presence of both the imidazole and pyridazine rings, as well as the nitrobenzylidene hydrazone linkage. This combination of functional groups imparts distinct chemical and biological properties, making it a versatile compound for various applications.

Properties

IUPAC Name

6-imidazol-1-yl-N-[(E)-(3-nitrophenyl)methylideneamino]pyridazin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N7O2/c22-21(23)12-3-1-2-11(8-12)9-16-17-13-4-5-14(19-18-13)20-7-6-15-10-20/h1-10H,(H,17,18)/b16-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPZLNZVGXQTOGW-CXUHLZMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C=NNC2=NN=C(C=C2)N3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])/C=N/NC2=NN=C(C=C2)N3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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